N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine
Description
N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a thietane ring, a four-membered ring containing a sulfur atom
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpyrazol-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-8(2)13-4-3-9(12-13)5-11-10-6-14-7-10/h3-4,8,10-11H,5-7H2,1-2H3 |
InChI Key |
CVURHBAFHVNUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Formation of the Thietane Ring: The thietane ring can be synthesized through the cyclization of a suitable dithiol with a dihalide.
Coupling of the Pyrazole and Thietane Rings: The final step involves coupling the pyrazole and thietane rings through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a thietane derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can undergo reduction to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can serve as a probe to study the function of specific proteins or enzymes in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The pyrazole ring can interact with aromatic residues in the active site of enzymes, while the thietane ring can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
Uniqueness
N-((1-Isopropyl-1H-pyrazol-3-yl)methyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
